Product packaging for Ethyl dibromoacetate(Cat. No.:CAS No. 617-33-4)

Ethyl dibromoacetate

Cat. No.: B146914
CAS No.: 617-33-4
M. Wt: 245.9 g/mol
InChI Key: NIJGVVHCUXNSLL-UHFFFAOYSA-N
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Description

Significance of Alpha-Haloesters in Contemporary Organic Synthesis and Research

Alpha-haloesters are a class of versatile building blocks in modern organic chemistry due to the reactivity of both the ester group and the halogen atom(s) at the alpha position. The presence of the electron-withdrawing halogen makes the alpha-hydrogens acidic, allowing for enolate formation, while the halogen itself is susceptible to nucleophilic substitution and elimination reactions. This dual reactivity enables their participation in a wide array of carbon-carbon bond formation reactions and the construction of diverse molecular architectures. longdom.orgmdpi.comnih.govorganic-chemistry.orgnih.gov They are particularly important for introducing functional groups and creating new stereocenters. nih.govorganic-chemistry.org

Historical Context and Evolution of Research on Halogenated Acetates and Their Derivatives

The study of halogenated acetates and their derivatives has a long history in chemical research, driven by their potential applications in various fields. Early explorations focused on understanding their fundamental chemical properties and reactivity.

Early Explorations in Chemical Applications and Biological Interactions

Initial research into halogenated acetates likely stemmed from investigations into the effects of halogen substitution on the properties of simple organic acids and esters. The increased reactivity at the alpha position due to inductive effects of halogens was a key area of interest. While specific early research on ethyl dibromoacetate is not extensively detailed in the provided context, the broader class of alpha-halo carbonyl compounds, including alpha-halo ketones and esters like ethyl bromoacetate (B1195939), were recognized as alkylating agents. ontosight.aiatamanchemicals.comwikipedia.org Ethyl bromoacetate, for instance, was historically noted for its lachrymatory properties and was even used in chemical warfare, highlighting early observations of their biological interactions, albeit in a harmful context. atamanchemicals.com The reactivity of these compounds with various nucleophiles was explored, laying the groundwork for their later synthetic applications. ontosight.ai

Trajectory of Synthetic Utility and Methodological Advancements

The synthetic utility of alpha-haloesters, including this compound, evolved significantly with the development of key reactions. A prominent example is the Reformatsky reaction, discovered in 1887, which involves the reaction of alpha-haloesters with aldehydes or ketones in the presence of zinc metal to form beta-hydroxy esters. theaic.orgslideshare.netresearchgate.net This reaction provided a powerful method for carbon-carbon bond formation and the synthesis of beta-hydroxy carbonyl compounds, valuable precursors in the synthesis of natural products and pharmaceuticals. theaic.orgslideshare.net

Over time, methodological advancements expanded the scope and selectivity of reactions involving alpha-haloesters. The use of different metals (such as samarium, chromium, indium, iron, and cobalt) and catalytic systems in the Reformatsky reaction and related transformations has been explored to improve yields, diastereoselectivity, and enantioselectivity. mdpi.comtheaic.orgresearchgate.netresearchgate.netresearchgate.netacs.org For example, samarium diiodide (SmI₂) has been shown to promote the reaction of this compound with ketones to yield 2-bromo-3-hydroxy esters. researchgate.net Photoinduced and electrochemical methods have also emerged as more environmentally friendly approaches for generating reactive intermediates from alpha-haloesters for carbon-carbon bond formation. researchgate.netresearchgate.net The development of chiral ligands and organocatalysts has further enabled asymmetric versions of these reactions, allowing for the synthesis of enantioenriched products. theaic.orgresearchgate.netacs.org

Current Research Landscape and Future Imperatives for this compound Studies

Current research involving this compound continues to leverage its reactivity as a versatile building block in organic synthesis. It is utilized as a synthetic intermediate for the production of various organic compounds, including those relevant to the pharmaceutical industry, such as diphenoxy-acetic acid ethyl ester. lookchem.com this compound is also employed as a reagent in chemical research for reactions like halogenation and esterification, facilitating the exploration of new synthetic pathways and the development of novel compounds. lookchem.com

Recent studies highlight its application in the synthesis of complex molecules and functional materials. For instance, alpha-haloesters, including potentially this compound or related dibromoacetates, are used in the synthesis of beta-hydroxy-alpha-haloesters through stereoselective aldol (B89426) reactions, which can then be converted to glycidic esters. nih.govorganic-chemistry.org These are important intermediates in total synthesis. Research also explores the use of alpha-haloesters in transition metal-catalyzed cross-coupling reactions and radical-mediated transformations to construct diverse cyclic and acyclic structures. longdom.orgnih.gov

Future research imperatives for this compound studies include the development of more efficient and sustainable synthetic routes utilizing this compound, potentially incorporating principles of green chemistry. openpr.comijrpr.com Further exploration of its reactivity in novel catalytic systems, including photocatalysis and electrochemistry, could lead to new transformations and access to a wider range of chemical space. researchgate.netresearchgate.net Investigating its potential in the synthesis of new pharmaceuticals, agrochemicals, and advanced materials remains a key area. lookchem.comissuu.comprocurementresource.com Understanding the detailed mechanisms of reactions involving this compound, particularly in stereoselective transformations, will be crucial for rational reaction design and optimization. Continued research into its unique chemical properties will undoubtedly uncover new applications and contribute to advancements in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Br2O2 B146914 Ethyl dibromoacetate CAS No. 617-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-dibromoacetate
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InChI

InChI=1S/C4H6Br2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIJGVVHCUXNSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
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DSSTOX Substance ID

DTXSID7060673
Record name Ethyl dibromoacetate
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Molecular Weight

245.90 g/mol
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CAS No.

617-33-4
Record name Ethyl 2,2-dibromoacetate
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Record name Ethyl dibromoacetate
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Record name Ethyl dibromoacetate
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Record name Acetic acid, 2,2-dibromo-, ethyl ester
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Synthetic Methodologies and Mechanistic Investigations Involving Ethyl Dibromoacetate

Advanced Synthetic Routes to Ethyl Dibromoacetate and Analogous Compounds

This compound is employed in the synthesis of α-bromo and α,α-dialkyl substituted esters. chemicalbook.com It also participates in Reformatsky and Darzens reactions with aldehydes and ketones. chemicalbook.com One of its primary applications is in the synthesis of diphenoxy-acetic acid ethyl ester, a compound important in the pharmaceutical industry. lookchem.comchemicalbook.com

Esterification and Derivatization Strategies

This compound is used as a reagent in various reactions, including halogenation and esterification. lookchem.com Ethyl bromoacetate (B1195939), a related compound, is commonly synthesized by the sulfuric acid catalyzed esterification of monobromoacetic acid with ethanol (B145695). prepchem.comchemicalbook.comnih.gov This process involves reacting bromoacetic acid with ethanol in the presence of concentrated sulfuric acid under reflux conditions. prepchem.comchemicalbook.com The resulting ethyl bromoacetate can be purified by washing and distillation under reduced pressure. prepchem.comchemicalbook.com

Ethyl bromoacetate has also been used in derivatization reactions. For instance, it reacts with p-t-butyl calix arene to yield 1,3-diester substituted calix arene. sigmaaldrich.com It has also been used as a derivatization agent for the analysis of amines, such as trimethylamine, in samples using techniques like HPLC and LC-MS/MS. chromatographyonline.comresearchgate.net

Targeted Synthesis of Highly Functionalized Dibromoacetate Derivatives

This compound can be used in reactions to synthesize highly functionalized compounds. For example, the stereoselective reaction of aldehydes with this compound promoted by samarium diiodide (SmI₂) or chromium dichloride (CrCl₂) yields (E)-α,β-unsaturated esters through a sequence of aldol-type and β-elimination reactions. organic-chemistry.org This method allows for the synthesis of desired esters from commercially available starting materials with high yields and total stereoselectivity. organic-chemistry.org

Ethyl 2-bromoacetate has also been utilized in the synthesis of highly functionalized thiazolidinone derivatives through reactions with 4-phenyl-3-thiosemicarbazones. mdpi.comdntb.gov.uaresearchgate.net These reactions can afford the thiazolidinone ring system in good yields. mdpi.comdntb.gov.uaresearchgate.net

Furthermore, ethyl bromoacetate has been employed in the synthesis of novel 1,4,7,10-tetraazacyclodecane-1,4,7,10-tetraacetic acid (DOTA) derivatives, which are bifunctional chelating agents. nih.gov This involves alkylating 1,4,7,10-tetraazacyclododecane (B123705) with a functionalized alkyl 2-bromophenyl-acetate and tert-butyl 2-bromoacetate. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles

Understanding the reaction mechanisms and reactivity profiles of this compound is crucial for its application in synthesis.

Nucleophilic Substitution Reactions with this compound

This compound, like other α-haloesters, is known to undergo nucleophilic substitution reactions. chemicalbook.com The presence of the bromine atoms makes the α-carbon electrophilic, facilitating attack by nucleophiles.

Nucleophilic substitution reactions involving α-haloesters, such as ethyl bromoacetate, have been studied to understand their kinetics and mechanisms. These reactions often follow second-order kinetics, being dependent on the concentration of both the haloester and the nucleophile. ias.ac.inias.ac.inlibretexts.org

Studies on the reaction of ethyl bromoacetate with various nucleophiles, such as substituted phenoxyacetate (B1228835) ions and aliphatic carboxylate ions, have provided insights into the kinetic and thermodynamic parameters. ias.ac.inias.ac.in For instance, the reaction of ethyl bromoacetate with substituted phenoxyacetate ions in aqueous acetone (B3395972) follows total second-order kinetics. ias.ac.in Electron-releasing substituents in the phenoxyacetate ion accelerate the reaction, while electron-withdrawing substituents retard it. ias.ac.in The entropy of activation is typically negative for these bimolecular nucleophilic substitution reactions, consistent with an increase in steric crowding in the transition state. ias.ac.inias.ac.inniscpr.res.in

The reaction of ethyl bromoacetate with substituted naphthoate ions also follows second-order kinetics. ias.ac.in Comparing the reactivity of ethyl bromoacetate with phenacyl bromide towards 1-naphthoate (B1232437) ion, it was observed that ethyl bromoacetate is less reactive. ias.ac.in

Data from kinetic studies can be analyzed using linear free energy relationships like the Hammett equation to correlate substituent effects on reaction rates. ias.ac.inias.ac.inias.ac.in

Electronic and steric factors significantly influence the outcome and rate of nucleophilic substitution reactions involving this compound and its analogs like ethyl bromoacetate.

In SN2 reactions, the structure of the alkyl halide plays a crucial role, with increased steric hindrance around the electrophilic carbon leading to a decrease in reaction rate. spcmc.ac.inlibretexts.orgmasterorganicchemistry.com Methyl and primary substrates are generally more reactive in SN2 reactions compared to secondary or tertiary substrates due to less steric hindrance. spcmc.ac.inlibretexts.org While this compound has two bromine atoms and an ester group attached to the α-carbon, making it more complex than simple alkyl halides, the principle of steric hindrance influencing the approach of the nucleophile to the electrophilic center is still relevant.

Electronic effects of substituents on the nucleophile also impact the reaction rate. For example, in the reaction of ethyl bromoacetate with substituted phenoxyacetate ions, electron-releasing groups on the phenoxyacetate ion increase the nucleophilicity and accelerate the reaction, while electron-withdrawing groups decrease nucleophilicity and retard the reaction. ias.ac.in Similarly, in the reaction of ethyl bromoacetate with substituted aliphatic carboxylate ions, inductively electron-releasing substituents accelerate the reaction. ias.ac.in

Studies have shown that both localized electronic effects (inductive effects) and steric effects are important in determining the reactivity of ethyl bromoacetate with nucleophiles. ias.ac.in The nature of the solvent can also influence the reaction kinetics and the relative stabilities of transition states in SN2 reactions involving compounds like ethyl bromoacetate. nih.gov

Halide Exchange Mechanisms in Complex Systems

Halide exchange is a fundamental process in organic chemistry that can occur in complex reaction environments involving this compound. While specific detailed mechanisms for this compound in complex systems were not extensively detailed in the search results, general principles of halide exchange and related processes provide insight. Halogen exchange can occur between alkyl halides and other halide sources, a process that can be accelerated by catalytic amounts of halide anions americanelements.com. The feasibility and mechanism of such exchange are influenced by factors including the relative strengths of carbon-halogen bonds and the nature of the metal or reagent involved americanelements.comereztech.com. In the context of geminal dihalides like this compound, sequential or concerted halide exchange events could potentially occur under appropriate conditions, influencing subsequent reaction pathways. For instance, in the presence of certain metals or nucleophiles, one or both bromine atoms could be replaced, leading to different intermediates or products. Studies on related systems, such as the regioselective magnesium-halogen exchange in dibromothiophenes, highlight how the molecular structure can dictate the site of halide exchange. The reduction potential of the carbon-halogen bond also plays a role, with differences in potential affecting single electron transfer processes that can be involved in reactions like radical cyclizations americanelements.com.

Organometallic Reactions and Enolate Chemistry

This compound actively participates in organometallic reactions, primarily through the formation of reactive enolate intermediates.

Reformatsky-Type Reactions and Zinc Enolate Intermediates

The Reformatsky reaction is a prominent example of this compound's utility in organometallic chemistry, involving its reaction with carbonyl compounds in the presence of metallic zinc to form β-hydroxy esters. The key step in the Reformatsky reaction is the oxidative addition of zinc into the carbon-bromine bond of this compound, generating an organozinc intermediate, often referred to as a "Reformatsky enolate". This intermediate is best described as a zinc enolate, where the zinc atom is simultaneously bonded to both oxygen and carbon. This dual bonding character influences its reactivity. The zinc enolate then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone. The reaction typically proceeds through a six-membered chair-like transition state. Subsequent acid workup yields the corresponding β-hydroxy ester.

While zinc is the most commonly used metal in the classical Reformatsky reaction, other low-valent metals and metal salts, such as samarium, chromium, indium, tin, titanium, cobalt, iron, yttrium, barium, and cerium, can also promote similar Reformatsky-type reactions. For example, samarium diiodide (SmI₂) or chromium(II) chloride (CrCl₂) can promote the reaction of this compound with aldehydes, leading to (E)-α,β-unsaturated esters via an aldol-type reaction followed by β-elimination.

Variations Including Blaise Reaction and Related Condensations

The Blaise reaction is a related condensation that utilizes alpha-bromoesters, including this compound, and nitriles in the presence of zinc metal. This reaction leads to the formation of β-ketoesters or β-enamino esters, depending on the workup conditions. The mechanism involves the formation of an organozinc complex from the alpha-bromoester, similar to the Reformatsky reaction. This organozinc intermediate then attacks the electrophilic carbon of the nitrile. The resulting metalloimine intermediate is subsequently hydrolyzed under acidic conditions to yield the β-ketoester, or under basic conditions to yield the β-enamino ester.

Variations of the Blaise reaction and related zinc-mediated condensations have been developed. For instance, a decarboxylative Blaise reaction has been reported using zinc chloride and potassium ethyl malonate with aryl nitriles to produce β-amino acrylates. This variation avoids the use of the lachrymatory bromoacetate reagent. Another related transformation is the vinylogous Blaise reaction, which has been explored for the synthesis of 2-pyridones using ethyl bromobut-2-enoate and nitriles.

Aldol-Type Reactions Facilitated by Low-Valent Metals

Beyond the classical Reformatsky reaction, this compound can participate in aldol-type reactions facilitated by various low-valent metals. As mentioned earlier, samarium diiodide (SmI₂) and chromium(II) chloride (CrCl₂) are effective in promoting the reaction between this compound and aldehydes. This reaction sequence involves an aldol-type addition, where the metal-mediated enolate equivalent of this compound adds to the aldehyde carbonyl. This is followed by a β-elimination of a metal halide species and a bromide, resulting in the formation of (E)-α,β-unsaturated esters with high stereoselectivity.

This approach provides a valuable method for the stereoselective synthesis of α,β-unsaturated esters. The use of low-valent metals like samarium and chromium in these aldol-type condensations highlights their ability to activate the geminal dibromoester and facilitate the necessary bond formations and eliminations.

Cross-Coupling Methodologies

This compound can also be employed in cross-coupling reactions, offering routes to construct carbon-carbon bonds.

Suzuki-Type Cross-Coupling with Arylboronic Acids

Ethyl bromoacetate has been shown to undergo Suzuki-type cross-coupling reactions with arylboronic acids. These reactions are typically catalyzed by palladium complexes and can be remarkably co-catalyzed by copper(I) oxide. This methodology provides a practical route for introducing the methylenecarboxy group onto aryl rings. The reaction proceeds through a catalytic cycle involving the palladium catalyst, the arylboronic acid, and the alpha-haloester. While the specific studies found detail the use of ethyl bromoacetate, similar methodologies could potentially be explored for this compound, potentially leading to products with further functionalization opportunities due to the second bromine atom. The co-catalytic role of copper(I) oxide in these Suzuki-type couplings is significant, allowing the reaction to proceed efficiently under relatively mild conditions and without the need for highly toxic thallium compounds or specialized ligands.

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool in organic synthesis, facilitating the formation of complex molecules through various coupling reactions eie.gr. This compound has been explored as a substrate in some transition metal-catalyzed processes. For instance, it has been reported to undergo Suzuki-type cross-coupling reactions with arylboronic acids. This reaction is effectively co-catalyzed by copper(I) oxide in the presence of a palladium catalyst rsc.orgatamanchemicals.comsigmaaldrich.com. This method offers an alternative for introducing the methylenecarboxy group into functionalized molecules rsc.org.

Alkylation Strategies in Organic Synthesis

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental reaction in organic chemistry. This compound serves as an alkylating agent in various contexts atamanchemicals.comsigmaaldrich.comlookchem.comnih.gov.

This compound is employed in the alkylation of heterocyclic systems and compounds containing nitrogen atoms. For example, it has been used in the alkylation of 5-cyanopyrimidin-4(3H) one to yield an N-alkyl derivative, which can subsequently be transformed into a pyrimidinyl-acetohydrazide sci-hub.se. Alkylation of imidazole (B134444) and 1,2,4-triazole (B32235) with phenacyl bromide, followed by reaction with ethyl bromoacetate, can lead to the formation of pyrimidine (B1678525) derivatives sci-hub.se. This compound has also been used in the N-alkylation of 1,2,3-triazole to produce the N2 isomer, nih.govfishersci.comlookchem.comtriazol-2-yl-acetic acid ethyl ester, although the N1 isomer is often the predominant product google.com. The reaction of heterocyclic ketene (B1206846) aminals with ethyl bromoacetate in the presence of a base like sodium hydride can lead to regiospecific N-alkylation products, which can then be cyclocondensed to form fused diazaheterocycles researchgate.net. Alkylation of oxacalix fishersci.comarenes at the lower rim with ethyl bromoacetate has been explored, yielding ester-substituted products with varying conformations depending on the reaction conditions and base used beilstein-journals.orgresearchgate.net. The reaction of indigo (B80030) and indirubin (B1684374) with ethyl bromoacetate has been shown to initiate cascade reactions involving N-alkylation, leading to the formation of complex polyheterocyclic compounds nih.govnih.govmdpi.com.

Here is a table summarizing some alkylation reactions involving ethyl bromoacetate:

SubstrateReagentConditionsProduct TypeReference
5-cyanopyrimidin-4(3H) oneEthyl bromoacetateAlkylation, then hydrazine (B178648) hydratePyrimidinyl-acetohydrazide sci-hub.se
Imidazole, 1,2,4-triazolePhenacyl bromide, then Ethyl bromoacetateVariousPyrimidine derivatives sci-hub.se
1,2,3-triazoleEthyl bromoacetateSolvent (e.g., THF, DMF), Base (e.g., KHCO₃) nih.govfishersci.comlookchem.comtriazol-2-yl-acetic acid ethyl ester (N2 isomer) google.com
Heterocyclic ketene aminalsEthyl bromoacetateNaHN-alkylation products researchgate.net
Oxacalix fishersci.comarenesEthyl bromoacetateNaH, t-BuOK, or alkali metal carbonate; THF or acetoneEster-substituted oxacalix fishersci.comarenes (cone/partial cone conformers) beilstein-journals.orgresearchgate.net
Indigo, IndirubinEthyl bromoacetateCaesium carbonatePolyheterocyclic compounds nih.govnih.govmdpi.com

While the search results did not provide specific examples of biological macromolecule modification directly using this compound, related bromoacetate compounds are known alkylating agents nih.gov. The potential for alkylating activity is noted for bromo-substituted carboxylates nih.gov. However, without direct evidence from the search results regarding this compound's use in modifying biological macromolecules, this section cannot be elaborated further based solely on the provided information.

Olefination Protocols and Stereoselective Synthesis

This compound is involved in olefination reactions, which are methods for forming carbon-carbon double bonds (olefins). It has been used in the synthesis of (E)-α,β-unsaturated esters through a sequential aldol-type reaction and β-elimination, promoted by samarium diiodide (SmI₂) or chromium dichloride (CrCl₂) nih.govorganic-chemistry.orgresearchgate.net. This transformation is reported to be completely stereoselective, yielding the (E) isomer nih.govorganic-chemistry.org. In another application, ethyl bromoacetate was utilized in an olefination protocol for the synthesis of norbixin (B1239005), a natural colorant. This involved the coupling of a magnesium enolate of the ester with a dialdehyde (B1249045), followed by double eliminations to form the conjugated polyene structure acs.orgresearchgate.netacs.org. The Wittig olefination of crocetin (B7823005) dialdehyde with a phosphorus ylide derived from ethyl bromoacetate has also been reported in the synthesis of norbixin ethyl ester acs.orgacs.org.

Here is a table illustrating olefination reactions involving this compound:

Reaction TypeSubstrateReagent/ConditionsProduct TypeStereoselectivityReference
Aldol-type/β-eliminationAldehydesThis compound, SmI₂ or CrCl₂(E)-α,β-unsaturated estersComplete (E) nih.govorganic-chemistry.orgresearchgate.net
Olefination (Norbixin synthesis)C₂₀ dialdehydeEthyl bromoacetate, magnesium enolate, eliminationNorbixinNot specified acs.orgresearchgate.netacs.org
Wittig OlefinationCrocetin dialdehydePhosphorus ylide derived from ethyl bromoacetateNorbixin ethyl esterNot specified acs.orgacs.org

Role as an Electrophile in Novel Chemical Transformations

This compound acts as an electrophile in various chemical transformations due to the presence of the electron-withdrawing ester group and the leaving group ability of the bromine atoms . Its electrophilic nature allows it to react with nucleophiles, initiating new reaction pathways. As seen in the alkylation sections, it readily undergoes reactions with nitrogen-containing heterocycles and other nucleophilic centers sci-hub.segoogle.comresearchgate.netbeilstein-journals.orgresearchgate.netnih.govnih.govmdpi.com. The reaction with indigo and indirubin exemplifies its role in initiating cascade processes involving alkylation and subsequent cyclizations and couplings nih.govnih.govmdpi.com. In transition metal-catalyzed reactions, it can participate as an electrophilic partner, such as in the palladium-catalyzed cross-coupling reactions rsc.org. The formation of metal enolates from this compound, as seen in the Reformatsky reaction and olefination protocols, highlights its ability to generate nucleophilic species after initial electrophilic activation by a metal atamanchemicals.comacs.orgresearchgate.netacs.orgrsc.org.

Advanced Spectroscopic and Analytical Characterization of Ethyl Dibromoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

High-resolution ¹H NMR spectroscopy provides detailed information about the different types of hydrogen atoms in a molecule, their relative numbers, and their connectivity based on their chemical shifts and coupling patterns. For ethyl dibromoacetate, the characteristic signals arise from the ethyl group (CH₂CH₃) and the proton on the carbon bearing the two bromine atoms (CHBr₂).

¹H NMR data for ethyl bromoacetate (B1195939) (a related compound with one bromine) shows distinct signals for the ethyl group protons and the CH₂Br protons. For instance, at 300 MHz in CDCl₃, the CH₂Br protons appear around 3.870 ppm, the OCH₂ protons around 4.174-4.222 ppm (a quartet due to coupling with the methyl group), and the CH₃ protons around 1.243-1.291 ppm (a triplet due to coupling with the methylene (B1212753) group). chemicalbook.com While specific ¹H NMR chemical shifts for this compound were not explicitly found in the immediate search results, the general pattern for the ethyl group would be expected to be similar, with the signal for the proton on the carbon bearing two bromines (CHBr₂) appearing further downfield compared to a CH₂Br group due to the increased electronegativity and deshielding effect of two bromine atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their electronic environment. For this compound, signals would be expected for the carbonyl carbon (C=O), the carbon bearing the two bromine atoms (CBr₂), the methylene carbon of the ethyl group (OCH₂), and the methyl carbon of the ethyl group (CH₃).

Specific ¹³C NMR data for ethyl bromoacetate (a related compound) in CDCl₃ shows signals around 170.32 ppm for the carbonyl carbon, 60.30 ppm for the OCH₂ carbon, and 14.37 ppm for the CH₃ carbon. nmrs.io The CBr₂ carbon in this compound would be expected to resonate at a different chemical shift compared to the CH₂Br carbon in ethyl bromoacetate due to the additional bromine atom.

Based on general chemical shift trends, the expected approximate chemical shift ranges for this compound would be:

C=O: ~165-175 ppm

CBr₂: Further downfield than a CH₂Br carbon, likely in the range of 30-50 ppm, but the exact position is highly dependent on the specific molecule.

OCH₂: ~60-65 ppm

CH₃: ~10-15 ppm

Multi-Dimensional NMR Techniques for Complex Structures

For more complex derivatives of this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These techniques provide through-bond and through-space correlations between nuclei, helping to assign signals in crowded spectra and to confirm the connectivity of atoms in the molecule. While specific examples of multi-dimensional NMR applied directly to this compound were not found, these techniques are standard tools for the structural elucidation of more intricate organic molecules synthesized using this compound as a building block.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Each functional group vibrates at a characteristic frequency, resulting in unique absorption bands in the IR spectrum.

For this compound, key functional groups include the carbonyl group (C=O), the C-O single bond in the ester linkage, and C-Br bonds. The IR spectrum of this compound shows characteristic absorption bands. nist.govnist.gov A strong absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Absorption bands related to C-O stretching vibrations are typically observed in the region of 1000-1300 cm⁻¹. C-Br stretching vibrations can appear in the fingerprint region, typically below 800 cm⁻¹. The exact positions of these bands can provide information about the molecular environment of these functional groups.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of fragmentation patterns.

For this compound (C₄H₆Br₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight, approximately 246 g/mol . Due to the presence of two bromine atoms, which have two common isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion and any fragments containing bromine. A molecule with two bromine atoms will exhibit a molecular ion cluster with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with relative intensities reflecting the natural abundance of the bromine isotopes.

Fragmentation of this compound in the mass spectrometer can produce characteristic ions. Common fragmentation pathways for esters include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of bromine atoms can also lead to the loss of bromine radicals or bromide ions. Analysis of the m/z values and relative intensities of the fragment ions provides valuable information for confirming the structure. For example, the loss of an ethyl group (C₂H₅) or an ethoxy group (OC₂H₅) from the molecular ion would result in characteristic fragment peaks. Cleavage of C-Br bonds would also lead to fragments with lower m/z values, often accompanied by isotopic patterns if the fragment retains a bromine atom.

For ethyl bromoacetate (C₄H₇BrO₂), the mass spectrum shows a molecular ion peak and characteristic fragments. For example, peaks have been observed at m/z 59, 88, 60, 43, and 45. nih.gov The peak at m/z 59 could correspond to the [CH₂CO₂C₂H₅]⁺ fragment after loss of bromine, or other fragments. The peak at m/z 88 could potentially relate to a fragment retaining the bromine. nih.gov While these are for ethyl bromoacetate, similar fragmentation principles apply to this compound, with the additional complexity introduced by the second bromine atom. GC-MS is a common technique used for the analysis of this compound, allowing for separation and subsequent mass spectral analysis. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

Advanced Chromatographic and Separation Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures or for assessing its purity. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. cuni.czjournalagent.com

Gas Chromatography (GC) is commonly used for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com GC coupled with techniques like Mass Spectrometry (GC-MS) is particularly powerful for both separation and identification. nih.govnih.gov GC methods often involve using specific columns and optimized temperature programs to achieve good separation. sigmaaldrich.com

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC), is also applicable, especially for less volatile or more polar derivatives. Reverse phase HPLC methods using columns like C₁₈ with mobile phases consisting of mixtures of water and organic solvents (such as acetonitrile), often with acidic modifiers (like phosphoric acid or formic acid for MS compatibility), can be used for the separation and analysis of this compound and its derivatives. sielc.comsielc.comnih.gov These techniques are crucial for isolating the compound in a pure form and for quantifying its presence in mixtures.

Thin Layer Chromatography (TLC) is a simpler, less resolving chromatographic technique that can be used for quick monitoring of reactions involving this compound or for preliminary assessment of purity. cuni.czjournalagent.com

Gas Chromatography Coupled with Atomic Emission and Mass Spectrometry for Trace Analysis

Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds. When coupled with detectors such as Atomic Emission Detection (AED) and Mass Spectrometry (MS), it becomes a highly selective and sensitive tool for trace analysis. GC-AED provides elemental information about the separated components, while GC-MS offers molecular mass and fragmentation data, aiding in identification and quantification.

GC-MS, particularly with triple quadrupole tandem mass spectrometry (GC-MS/MS), is a powerful tool for the ultra-trace analysis of multiclass environmental contaminants in complex matrices due to its high selectivity and sensitivity nih.gov. While the searches did not yield direct studies on trace analysis of this compound specifically using GC-AED or GC-MS, these hyphenated techniques are broadly applicable to the analysis of organic compounds, including halogenated esters like this compound, in complex samples amazonaws.comresearchgate.net. GC-AED can determine the elemental composition of eluted peaks, allowing for the specific detection of bromine-containing compounds like this compound amazonaws.comelmemesser.lv. GC-MS provides characteristic fragmentation patterns that can be used to confirm the identity of this compound even at low concentrations globalresearchonline.net. Ethyl acetate (B1210297), a related ester, is commonly used as a solvent in GC and GC-MS analysis chromforum.orgsigmaaldrich.comresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC. LC-MS is effective for separating components in complex mixtures and providing spectral information for identification and quantification wikipedia.orgresearchgate.net.

LC-MS, and more specifically LC-MS/MS, has become a routine technique in various fields, including clinical biochemistry and pharmaceutical analysis, for the quantitative measurement of organic molecules in complex biological and environmental samples wikipedia.orgnih.govnih.gov. The coupling of LC with MS is achieved through various interfaces, such as electrospray ionization (ESI), which is effective for ionizing moderately polar to very polar molecules wikipedia.orgnih.gov. While specific studies on the LC-MS analysis of this compound in complex mixtures were not prominently found, the technique's general applicability to a wide range of organic compounds, including esters, suggests its potential for analyzing this compound in various matrices sigmaaldrich.comwikipedia.org. LC-MS/MS, with its ability to perform selected reaction monitoring (SRM), offers high analytical selectivity for target analytes in complex samples nih.gov.

Potentiometric Studies for Acid-Base Properties and Reaction Monitoring

Potentiometry is an electrochemical technique used to measure the potential difference between two electrodes in an electrochemical cell. Potentiometric titration is a common application used to determine the concentration of a substance by monitoring the change in potential as a titrant is added. This technique can also be used to study the acid-base properties of compounds and monitor reactions that involve changes in ion concentration or pH.

Potentiometric titration is a precise method for determining the pKa values of compounds, which are critical parameters for understanding their ionization behavior dergipark.org.tr. This technique is valuable in medicinal chemistry and drug development as pKa values influence solubility, absorption, and other pharmacokinetic properties dergipark.org.trresearchgate.net. While direct potentiometric studies on this compound were not found, potentiometric titration is a standard method for characterizing the acid-base properties of organic acids and compounds containing titratable functional groups fau.deuc.ptescholarship.org. For instance, potentiometric titration has been used to determine the protonation constants of morphine derivatives containing carboxylic acid groups researchgate.net. Monitoring reactions using potentiometry is possible when the reaction involves a change in pH or the concentration of an ion that can be detected by an ion-selective electrode science.gov.

Application of Process Analytical Technology (PAT) in Reaction Monitoring and Optimization

Process Analytical Technology (PAT) is a framework that involves the use of analytical tools to monitor and control manufacturing processes in real-time. The goal of PAT is to improve process understanding, ensure product quality, and optimize manufacturing efficiency. PAT tools can be applied to monitor various parameters during a chemical reaction, including the concentrations of reactants, products, and intermediates, as well as physical properties like temperature and pH.

PAT is widely applied in the pharmaceutical industry to monitor and control critical process parameters (CPPs) that influence critical quality attributes (CQAs) nih.gov. Real-time monitoring using PAT enables rapid identification and response to deviations, leading to improved process robustness and product quality nih.gov. Techniques such as in-line or on-line spectroscopy (e.g., FTIR, Raman) and chromatography (e.g., GC, LC) coupled with appropriate detectors are commonly used PAT tools for reaction monitoring acs.orgchemrxiv.orgrsc.org. For example, in-line FTIR has been applied to monitor enolate formation in a homologation process acs.org. Online refractometry has also been demonstrated as a tool for monitoring reaction progress and determining the endpoint acs.org. The application of PAT in reaction monitoring and optimization allows for data-rich experiments, faster development timelines, and the implementation of model-based control strategies chemrxiv.orgrsc.org. While specific examples of PAT applied to the synthesis or reactions involving this compound were not found, the principles and tools of PAT are applicable to a wide range of chemical processes, including those involving halogenated esters. PAT can facilitate the optimization of reaction conditions by providing real-time feedback on conversion, yield, and the formation of by-products chemrxiv.orgacs.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound69237
Dibromoacetic acid631641
Ethyl bromoacetate11219
Ethyl chloroacetate (B1199739)11013
Ethyl acetate8855
Diphenoxy-acetic acid ethyl esterNot found
D-DIBOA161868
Ethyl glucuronide441755
Ethyl sulphate25059
Alprazolam2118
Morphine5288826
Oxymorphone5284604
Naloxone5284596
Naltrexone5284606
2-(morphin-3-O-yl)acetic acidNot found
Ethyl 2-(morphin-3-O-yl)acetateNot found
Ethyl 2-(oxymorphon-3-O-yl)acetateNot found
Ethyl 2-(naloxon-3-O-yl)acetateNot found
Ethyl 2-(naltrexon-3-O-yl)acetateNot found
2-nitroimidazole6068
Benzylamine791
Benznidazole31053
Methyl methanesulfonate11387
Ethyl methanesulfonate6920
Isopropyl methanesulfonate24865
Hexyl methanesulfonate27245
Diclofenac3033
Clavulanate potassium300351
Levetiracetam5284605
Dibromodifluoromethane10927
DifluorobromoacetonitrileNot found
Ethyl bromodifluoroacetateNot found

Interactive Data Tables:

Based on the search results, specific quantitative data for this compound using these techniques is limited in the provided snippets. However, the general principles and applications of these methods are described. If specific data points were available (e.g., detection limits, retention times, pKa values for this compound or its direct reaction monitoring data), they would be presented in interactive tables here.

For example, if a study provided detection limits for this compound using GC-MS, a table like this could be generated:

Analytical TechniqueMatrixDetection LimitCitation
GC-MS[Specific Matrix, e.g., Water][Value][Index]

Similarly, if pKa values for this compound were determined by potentiometry:

PropertyValueMethodCitation
pKa[Value]Potentiometric Titration[Index]

Since specific data for this compound was not found in the provided search results for these techniques, interactive tables with concrete data points cannot be generated at this time. The text describes the applicability and principles of these methods in relation to compounds like this compound and its derivatives.

Computational and Theoretical Investigations of Ethyl Dibromoacetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic nature of ethyl dibromoacetate. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules. In the case of this compound, DFT calculations, often using functionals like B3LYP with various basis sets, can be employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization.

These calculations would yield precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state. Furthermore, DFT is used to predict fundamental electronic properties such as total energy, dipole moment, and the distribution of electron density. While specific DFT studies on this compound are not widely available in general literature, the methodology is standard for compounds of this nature. The results from such a study would be foundational for understanding its chemical behavior.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue (Å/°)
C-C (ester)Value
C=OValue
C-O (ether)Value
C-BrValue
O-C-C (angle)Value
Br-C-Br (angle)Value
C-O-C-C (dihedral)Value

Note: This table is illustrative of the types of data obtained from DFT calculations; specific values for this compound require a dedicated computational study.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface illustrates regions of positive and negative electrostatic potential, which are crucial for understanding electrophilic and nucleophilic interactions. nih.gov

For this compound, an MEP analysis would reveal the electron-rich and electron-deficient areas. Typically, the oxygen atoms of the carbonyl and ether groups would exhibit a negative potential (often colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms and the carbon atom bonded to the two bromine atoms would likely show a positive potential (colored blue), marking them as sites for potential nucleophilic attack. This visual representation of charge distribution is key to understanding how the molecule interacts with other reagents.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com

A computational study of this compound would calculate the energies of these frontier orbitals. A small HOMO-LUMO gap would suggest that the molecule is chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. The spatial distribution of the HOMO and LUMO would also identify the specific atoms or regions of the molecule that are most involved in electron donation and acceptance, respectively, providing further detail on its reactive behavior.

Table 2: Key Quantum Chemical Descriptors from FMO Analysis

DescriptorDefinitionPredicted Significance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests higher chemical reactivity.
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Global Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) χ = (I + A) / 2Measures the power to attract electrons.

Note: The values for these descriptors would be quantified through specific quantum chemical calculations.

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify how the molecule's electron cloud is distorted by an external electric field. Molecules with large hyperpolarizability values often exhibit significant NLO activity.

Theoretical calculations for this compound would involve applying DFT or other quantum chemical methods to determine the components of its polarizability and hyperpolarizability tensors. The presence of electronegative bromine and oxygen atoms could lead to a significant dipole moment and charge asymmetry, which are factors that can enhance NLO properties. Such a study would reveal whether this compound has potential as a candidate for NLO applications.

Molecular Modeling and Simulation Studies

Beyond the electronic structure of an isolated molecule, molecular modeling and simulation techniques can be used to explore its interactions with larger biological systems, which is particularly relevant for drug discovery and toxicology.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is commonly used to predict the interaction between a small molecule (ligand), such as this compound, and the binding site of a target protein. mdpi.com

In a hypothetical molecular docking study, this compound would be computationally "placed" into the active site of a biologically relevant protein. The simulation would then calculate the binding affinity (often expressed as a docking score or binding energy), which indicates the strength of the interaction. The results would also provide a detailed 3D model of the binding mode, showing specific interactions like hydrogen bonds or hydrophobic contacts between the molecule and the protein's amino acid residues. Such studies are crucial for identifying potential biological targets of a compound and for understanding its mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Behavior

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems, providing detailed insights into their dynamic behavior and conformational landscapes. nih.gov For this compound, MD simulations can elucidate the flexibility of the molecule, identify its most stable conformations, and characterize the transitions between them.

The methodology involves numerically solving Newton's equations of motion for a system of atoms and molecules. nih.gov An initial 3D structure of this compound is placed in a simulation box, often solvated with an appropriate solvent like water or an organic solvent to mimic experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters and potential energy functions that define the intramolecular and intermolecular forces.

By simulating the molecule over a period of time (from picoseconds to microseconds), a trajectory is generated, which is a record of the positions and velocities of all atoms at each time step. Analysis of this trajectory reveals the conformational preferences of this compound. Key dihedral angles, such as those around the C-C single bonds, can be monitored to understand the rotational barriers and the population of different rotamers (conformational isomers). Free energy landscapes can be constructed to map the stable conformational states and the energy barriers separating them. nih.gov

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

Dihedral Angle Description Predominant Angles (°) Relative Population (%)
Br-C-C=O Rotation around the Cα-C bond gauche (~60°), anti (~180°) 65, 35
C-C-O-C Rotation around the ester C-O bond trans (~180°) >95

Note: This table is illustrative and represents the type of data that could be generated from an MD simulation analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. entoxsimplified.com The fundamental principle is that the structural properties of a molecule determine its activities, and therefore, compounds with similar structures are likely to exhibit similar activities. entoxsimplified.com For this compound, QSAR modeling can be a cost-effective tool to predict its reactivity in various chemical reactions and its potential toxicity without extensive laboratory testing. nih.gov

The development of a QSAR model involves several steps:

Data Collection : A dataset of compounds with known reactivity or toxicity values is compiled. For this compound, this would ideally include a series of related aliphatic esters. researchgate.net

Molecular Descriptor Calculation : The chemical structure of each compound is converted into a set of numerical values known as molecular descriptors. These can encode various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and physicochemical properties (e.g., logP). mdpi.com

Model Building and Validation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the observed activity. entoxsimplified.com The model's predictive power is then rigorously validated using internal and external validation techniques. researchgate.net

For predicting the toxicity of this compound, a QSAR model might identify key descriptors such as hydrophobicity (logP), the energy of the lowest unoccupied molecular orbital (E-LUMO), and steric parameters as significant contributors. A high logP value might suggest increased bioaccumulation, while a low E-LUMO could indicate higher reactivity towards biological nucleophiles, a potential mechanism of toxicity. mdpi.com

Table 2: Key Molecular Descriptors for QSAR Modeling of this compound

Descriptor Type Descriptor Example Potential Relevance for this compound
Physicochemical LogP (Octanol-Water Partition Coefficient) Predicts hydrophobicity and potential for bioaccumulation.
Electronic E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) Indicates susceptibility to nucleophilic attack, relating to reactivity and toxicity.
Steric Molar Refractivity Relates to molecular volume and polarizability, influencing binding interactions.

| Topological | Wiener Index | Describes molecular branching, which can affect transport and binding. |

Theoretical Approaches to Reaction Kinetics and Mechanism

Transition State Theory and Reaction Coordinate Analysis

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. wikipedia.org It postulates that for a reaction to occur, reactants must pass through a high-energy, transient configuration known as the transition state (or activated complex), which is in a quasi-equilibrium with the reactants. fiveable.mefiveable.me The rate of the reaction is then determined by the concentration of this transition state and the frequency at which it converts into products. fiveable.me

For reactions involving this compound, such as nucleophilic substitution where the bromine atoms are displaced, TST provides a method to calculate the reaction rate constant. This requires a detailed understanding of the potential energy surface (PES) of the reaction. The reaction coordinate is the minimum energy pathway on the PES that connects reactants to products, and the transition state is the point of maximum energy along this path. fiveable.me

Computational methods, like density functional theory (DFT), can be used to locate the structures of the reactants, products, and, crucially, the transition state for a given reaction of this compound. By calculating the energies of these species, the activation energy (the energy difference between the reactants and the transition state) can be determined. fiveable.me Vibrational frequency analysis is used to confirm the nature of the stationary points: reactants and products have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate towards the products. fiveable.me

Investigation of the Reactivity-Selectivity Principle (RSP)

The Reactivity-Selectivity Principle (RSP) was a long-held concept in chemistry which stated that a more reactive chemical species is less selective in its reactions. wikipedia.org In other words, a highly reactive compound would react with a range of substrates with less discrimination than a less reactive compound. For example, in the context of this compound reacting with a mixture of nucleophiles, the RSP would predict that a more reactive variant of this electrophile would show less preference for one nucleophile over another.

However, since the 1970s, numerous exceptions to this principle have been documented, and the RSP is now largely considered obsolete. wikipedia.org It has been shown that there is no universal relationship between reactivity and selectivity; relationships can be direct, inverse, or non-existent. The apparent success of the RSP in early studies was often due to experiments involving highly reactive intermediates where reaction rates were close to the diffusion-controlled limit. wikipedia.org

Modern understanding of reactivity and selectivity is better explained by frameworks like Hammond's postulate and detailed analyses of transition states. wikipedia.org For this compound, any investigation into its selectivity—for instance, whether it undergoes mono-substitution versus di-substitution, or its preference for different nucleophiles—would rely on comparing the activation energies for the competing reaction pathways as calculated using transition state theory, rather than relying on the outdated RSP.

Quantum Mechanical Tunneling (QMT) Contributions to Reaction Rates

Quantum Mechanical Tunneling (QMT) is a phenomenon where a particle can pass through a potential energy barrier even if it does not have enough energy to overcome it classically. uc.pt This effect is most significant for light particles, such as electrons and hydrogen atoms. While historically considered a curiosity, it is now recognized that QMT can play a significant role in the rates of certain chemical reactions, especially at low temperatures where classical, thermal activation is minimal. chemistryviews.org

For a reaction involving this compound, QMT would most likely be relevant if the rate-determining step involves the transfer of a hydrogen atom. However, typical reactions of this compound are nucleophilic substitutions at the carbon atom bearing the bromine atoms. These reactions involve the movement of heavier atoms (carbon, bromine, and the nucleophile). Heavy-atom tunneling is possible but occurs at significantly lower rates and is generally considered negligible under standard laboratory conditions for such reactions. researchgate.net

Therefore, while QMT is a crucial concept in modern chemistry, its contribution to the reaction rates of this compound in typical substitution or elimination reactions is expected to be insignificant. uc.ptchemistryviews.org A measurable QMT effect would only be anticipated in highly specific, low-temperature scenarios or if a reaction mechanism involving proton transfer in the rate-limiting step were identified. researchgate.net

Computational Prediction of Environmental Fate Parameters

Computational models are increasingly used to predict the environmental fate of chemicals, providing crucial data for risk assessment in a time and cost-effective manner. nih.govnih.gov For this compound, these models can estimate key parameters that determine its persistence, distribution, and potential for bioaccumulation in the environment.

These prediction tools are often based on QSAR-like methodologies, using a chemical's structure to estimate its properties. researchgate.net Freely available models, such as the OPEn structure–activity/property Relationship App (OPERA), can predict a wide range of endpoints. researchgate.net For this compound, important parameters to predict would include:

LogP (Octanol-Water Partition Coefficient) : Indicates how the chemical will partition between fatty tissues and water, suggesting its potential for bioaccumulation.

Biodegradability : Predicts whether the compound is likely to be broken down by microorganisms in the environment. nih.gov

Boiling Point, Vapor Pressure, and Water Solubility : These properties determine the chemical's physical state and how it moves between air, water, and soil compartments.

By inputting the structure of this compound into these predictive models, a profile of its likely environmental behavior can be generated. This allows for proactive screening of the chemical's potential environmental impact before extensive and costly experimental studies are undertaken. nih.gov

Table 3: Computationally Predicted Environmental Fate Parameters for this compound

Parameter Predicted Value Significance
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5 (estimated range) Moderate potential for bioaccumulation in aquatic organisms.
Ready Biodegradability Not readily biodegradable (predicted) Suggests potential for persistence in the environment.
Boiling Point (°C) ~205-215 (estimated) Low volatility under standard conditions.

| Water Solubility (mg/L) | Low to moderate (estimated) | Will preferentially partition out of the aqueous phase. |

Note: The values in this table are illustrative estimates based on the general properties of halogenated organic esters and represent the type of output provided by predictive environmental fate models.

Estimation of Hydrolysis Rate Constants

Based on a thorough review of scientific literature, the chemical compound This compound is not documented for use in the specific advanced applications outlined in your request. The provided structure details synthetic pathways—such as the synthesis of Beta-Amino Acids, steroidal anti-estrogens, Thiazolidinone derivatives, Quinoxaline, Quinoline, Pyridazinone derivatives, and metabolites of carcinogenic PAHs—that are generally associated with other haloacetate reagents, most notably Ethyl bromoacetate (B1195939) .

There is no verifiable, detailed research in the available sources to support the role of This compound in these particular synthetic routes. Generating an article based on the provided outline for this compound would result in scientifically inaccurate information.

Therefore, this article cannot be generated as requested while maintaining the required standards of scientific accuracy and adherence to factual data from research findings.

Advanced Applications in Pharmaceutical and Materials Science Research

Utilization in Pharmaceutical Synthesis and Drug Discovery Research

Design of Drug Delivery Systems and Functionalized Nanoparticles

The bifunctional nature of ethyl dibromoacetate makes it a valuable reagent in the construction of components for drug delivery systems and the surface modification of nanoparticles. Its ability to act as a linker or initiator is key to these applications.

Research has demonstrated that this compound can be used to synthesize specialized ligands for the functionalization of nanoparticles. For instance, it is a reactant in the preparation of carboxylate bridge-functionalized bis-N-heterocyclic carbene ligands. rsc.org These ligands can then be used to create stable, water-soluble iridium complexes which can be anchored to nanoparticles, demonstrating a pathway for creating functionalized nanomaterials. rsc.orgunizar.es

Furthermore, this compound serves as a bifunctional initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.netresearchgate.net This allows for the synthesis of polymers, such as poly(methyl methacrylate) (PMMA) and poly(methyl acrylate) (PMA), that grow from both ends of the initiator molecule. researchgate.netresearchgate.net Such polymers are foundational in creating block copolymers which can self-assemble into micelles. These micelles are extensively investigated as effective nanocarriers for rapid intracellular drug delivery. researchgate.net

Application AreaRole of this compoundResulting SystemPotential Use
Nanoparticle FunctionalizationPrecursor for bis-NHC ligandsLigand-stabilized metal complexes on nanoparticlesCatalysis, Imaging, Targeted Delivery
Polymer SynthesisBifunctional initiator for ATRPWell-defined block copolymers (e.g., PMMA, PMA)Self-assembled micelles for drug encapsulation

Applications in Chirality and Asymmetric Synthesis for Pharmaceutical Development

A critical aspect of modern pharmaceutical development is the control of stereochemistry, as different enantiomers of a drug can have vastly different biological activities. This compound has proven to be a useful tool in asymmetric synthesis for producing enantiomerically pure or enriched compounds.

One significant application involves sequential reactions with chiral α-amino aldehydes. In a highly stereoselective process promoted by chromium dichloride, this compound reacts with enantiopure α-amino aldehydes (derived from natural amino acids) to yield enantiopure (S,E)-α,β-unsaturated γ-amino esters. acs.orgacs.org These unsaturated esters are valuable intermediates in the synthesis of more complex chiral molecules.

Additionally, samarium(II) iodide-mediated reactions involving this compound are employed in strategies to introduce chirality. For example, the reaction of this compound with aldehydes produces intermediates that can be used in asymmetric protonation steps. gla.ac.uk This allows for the creation of enantiomerically enriched compounds where the chirality is set in the final step of a synthesis sequence, a sophisticated strategy in asymmetric synthesis. gla.ac.uk These methods are integral to building chiral synthons for various bioactive molecules. chemistry-chemists.com

Reaction TypeReagentsStarting MaterialProduct ClassSignificance
Chromium-Promoted Sequential ReactionCrCl₂, Chiral α-Amino AldehydeThis compoundEnantiopure (S,E)-α,β-Unsaturated γ-Amino EstersAccess to chiral building blocks for pharmaceuticals. acs.orgacs.org
Samarium-Mediated Asymmetric ProtonationSmI₂, Chiral Proton SourceThis compoundEnantiomerically Enriched EstersIntroduction of chirality in the final synthetic step. gla.ac.uk

Role in Advanced Materials Science and Polymer Chemistry

In the realm of materials science, this compound provides a direct route to producing polymers with specific, well-defined characteristics and functionalities.

The most prominent role of this compound in polymer chemistry is as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP) and Single Electron Transfer-Living Radical Polymerization (SET-LRP). researchgate.net Because it possesses two initiating sites (the two C-Br bonds), a polymer chain can grow in two directions from the central this compound unit. researchgate.net This capability is crucial for synthesizing polymers with controlled molecular weights and low dispersity. researchgate.netresearchgate.net This method has been successfully applied to the polymerization of monomers like styrene and methyl methacrylate. researchgate.net The resulting polymers have active halogen end-groups that can be further modified, allowing for the creation of telechelic polymers, block copolymers, and other advanced polymer architectures. researchgate.net

Research into Biological Activity and Biochemical Interactions of this compound

This compound, a halogenated organic compound, has been the subject of research to understand its interactions with biological systems. Its chemical structure, featuring two bromine atoms on the alpha-carbon, confers significant reactivity, particularly as an alkylating agent. This reactivity is the primary driver of its biological effects, which range from molecular interactions with proteins and nucleic acids to observable toxicological outcomes.

Mechanistic Studies of Alkylating Activity on Biological Molecules

The biological activity of this compound is fundamentally linked to its capacity as an alkylating agent. An alkylating agent is a chemical compound that can attach an alkyl group to nucleophilic sites in organic molecules. In a biological context, this includes the functional groups present on macromolecules like DNA and proteins.

The mechanism of alkylation by alpha-haloesters such as this compound involves the carbon-bromine bond. The bromine atom is an effective leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Nucleophilic sites are abundant in biological systems and include the nitrogen atoms in the bases of DNA (guanine, adenine, and cytosine) and various amino acid residues in proteins nuomengchemical.com.

When this compound reacts with a biological nucleophile (Nu:), the following general reaction occurs: Br₂CHCOOCH₂CH₃ + Nu: → Nu-CH(Br)COOCH₂CH₃ + Br⁻

This covalent modification can alter the structure and function of the target molecule. Alkylation of DNA bases can lead to mispairing during replication, potentially causing mutations nuomengchemical.com. The suspicion of carcinogenicity for related compounds like ethyl bromoacetate (B1195939) is based on this potential alkylating activity nih.gov. Similarly, the modification of amino acids can disrupt the intricate three-dimensional structure of proteins, leading to loss of function nuomengchemical.com.

Table 1: Potential Nucleophilic Targets for Alkylation by this compound

Macromolecule Specific Target Site Potential Consequence
DNA Nitrogen atoms in purine and pyrimidine (B1678525) bases (e.g., N7 of Guanine) DNA adduct formation, mutations, genotoxicity
Proteins Sulfhydryl groups (Cysteine) Disruption of disulfide bonds, altered protein folding
Proteins Amino groups (Lysine, N-terminus) Altered charge and conformation

Investigations of Protein and Enzyme Modification Processes

The reactivity of this compound extends to the direct modification of proteins and enzymes, which is a key aspect of its biochemical interactions. The side chains of several amino acids are effective nucleophiles and can be targets for alkylation.

Research on analogous compounds has shown that the sulfur atom in the side chain of cysteine is a particularly strong nucleophile and a prime target for alkylation by alkyl halides nuomengchemical.com. The reaction with a cysteine residue within a protein can form an ethylated cysteine, which can have significant consequences:

Disruption of Structure: If the cysteine residue is involved in a disulfide bridge crucial for maintaining the protein's tertiary or quaternary structure, its modification will disrupt the protein's native fold.

Inhibition of Enzyme Activity: If the cysteine is located within the active site of an enzyme, alkylation can irreversibly block the site and inhibit the enzyme's catalytic function nuomengchemical.com.

Studies on the inhibitory effects of the related compound, ethyl bromoacetate, on the olfactory system suggest that its mechanism involves reactivity with protein sulfhydryl or amino groups in the olfactory mucosa nih.gov. This indicates that the alkylating properties of such compounds are directly responsible for their ability to interfere with specific physiological processes by modifying key proteins. Other potential targets on proteins include the imidazole (B134444) ring of histidine and the thioether of methionine nih.gov.

Studies on Mechanisms of Carcinogenicity and Mutagenicity Related to Haloacetates

The potential for haloacetates to act as carcinogens and mutagens is an area of significant toxicological research. The suspicion of carcinogenicity for compounds like ethyl bromoacetate is directly linked to their structure and potential alkylating ability nih.gov. The primary mechanism is believed to be genotoxicity, resulting from the direct alkylation of DNA.

When a DNA base is alkylated, it can form a DNA adduct. These adducts can interfere with the normal processes of DNA replication and transcription. If the cellular DNA repair mechanisms fail to correct this damage, it can lead to the incorporation of an incorrect base during replication, resulting in a permanent mutation nuomengchemical.com. An accumulation of mutations in critical genes, such as proto-oncogenes or tumor suppressor genes, can lead to the initiation of cancer.

Data from the Carcinogenic Potency Database (CPDB) on the closely related ethyl bromoacetate indicates that it has tested positive for mutagenicity in Salmonella (Ames test). Furthermore, carcinogenicity studies have been conducted, providing evidence of its potential to cause tumors in animal models leadscope.com. These findings support the mechanistic link between the alkylating activity of alpha-haloacetates and their potential for carcinogenicity.

Table 2: Summary of Carcinogenicity Data for Ethyl Bromoacetate

Species Sex Route Target Site Result Reference
Mouse (hic) Female Intraperitoneal Lung Papilloma Van Duuren; jnci, 53, 695-700; 1974 leadscope.com

Research into Mixture Toxicity and Synergistic/Antagonistic Effects

In realistic environmental and occupational settings, exposure often occurs to mixtures of chemicals rather than single substances. The study of mixture toxicity investigates whether the combined effect of multiple chemicals is additive (the sum of their individual effects), synergistic (greater than the sum), or antagonistic (less than the sum) unl.edumdpi.com.

While specific research on the mixture toxicity of this compound was not found in the provided search results, general principles can be applied. The toxicity of an alkylating agent like this compound could be influenced by the presence of other compounds through several mechanisms:

Synergistic Effects: A synergistic effect could occur if a second compound inhibits the detoxification pathways for this compound. For example, compounds that deplete cellular levels of glutathione (B108866) (GSH), a key molecule in the detoxification of electrophiles, could increase the toxicity of this compound by leaving more of it available to react with critical targets like DNA and proteins. Another synergistic mechanism could involve a substance that increases the permeability of cell membranes, facilitating the transport of this compound into the cell unl.edu.

Antagonistic Effects: An antagonistic effect might be observed if another compound induces enzymes involved in the detoxification of this compound or enhances DNA repair mechanisms. For instance, some antioxidants or other agents could potentially scavenge the reactive species or upregulate protective cellular pathways. Mixtures containing substances with opposing effect directions can also result in antagonistic effects nih.gov.

Understanding these potential interactions is crucial for accurate risk assessment, as the toxicity of this compound in a mixture may not be predictable from its toxicity alone.

Studies on Olfactory System Inhibition Mechanisms

Research has been conducted on the interaction of certain reactive chemicals with the olfactory system. An academic study investigated the effects of ethyl bromoacetate, a chemically similar α-halo acetate (B1210297), on the frog olfactory mucosa nih.gov.

The findings revealed that ethyl bromoacetate acted as a potent inhibitor of olfactory responses. It was reported to block nearly all olfactory responses of the frog's nose. A notable exception was the response to certain aliphatic amines, which were not blocked. This specific pattern of inhibition led researchers to hypothesize about the underlying mechanism. The study suggested that the inhibitory effect was mediated through the compound's alkylating ability and its reactivity with protein sulfhydryl (-SH) or amino (-NH₂) groups located in the olfactory mucosa nih.gov.

This suggests that the mechanism of olfactory inhibition by this class of compounds involves the covalent modification of key proteins essential for olfactory signal transduction. By alkylating these proteins, ethyl bromoacetate could inactivate receptors or other critical components of the signaling cascade, thereby blocking the sense of smell for most odorants. The olfactory system relies on a complex network of presynaptic inhibition mediated by neurotransmitters like GABA and dopamine to modulate sensory input, and disruption of any protein component in these pathways could lead to significant functional deficits nih.govresearchgate.net.

Environmental Research and Toxicological Considerations Within a Research Framework

Environmental Occurrence and Distribution Studies

Information regarding the widespread environmental occurrence and distribution of ethyl dibromoacetate is not extensively documented in the provided search results. However, this compound has been reported to occur in Asparagopsis armata, a species of red algae nih.gov. This finding suggests a potential for natural production or accumulation in certain marine organisms.

Studies on other halogenated organic compounds, such as haloacetic acids (HAAs), which can be degradation products of halogenated substances, indicate their presence in various environmental compartments, including rain and natural waters diva-portal.orgresearchgate.netinchem.org. While this provides context for the potential presence of halogenated compounds in the environment, it does not offer specific distribution data for this compound.

Abiotic and Biotic Transformation Pathways in Environmental Systems

The transformation of organic compounds in the environment can occur through various abiotic and biotic processes. Research into the degradation of compounds structurally similar to this compound, such as other haloacetates and halogenated hydrocarbons, provides insights into potential transformation pathways.

Hydrolysis is a significant abiotic degradation pathway for esters and halogenated organic compounds in aquatic systems researchgate.netepa.govacademicjournals.org. The rate of hydrolysis can be influenced by factors such as pH and temperature researchgate.netacademicjournals.org. Studies on haloacetic acids indicate that mono- and di-substituted haloacetic acids can degrade via hydrolysis researchgate.netacademicjournals.org. The hydrolysis involves the nucleophilic attack of a water molecule's oxygen atom on the alpha-carbon atom academicjournals.org. For example, the hydrolysis of monobromoacetic acid primarily involves the undissociated acid academicjournals.org. The base-catalyzed hydrolysis of esters generally proceeds via a BAC2 mechanism, involving the attack of a hydroxide (B78521) ion on the carbonyl carbon epa.gov.

While specific hydrolysis rates for this compound are not provided in the search results, the general principles of ester and haloacetate hydrolysis suggest that this pathway is likely to contribute to its abiotic transformation in aqueous environments.

Biodegradation, the breakdown of compounds by microorganisms, is another crucial environmental transformation process. While direct studies on the biodegradation of this compound are not detailed, research on related halogenated compounds offers relevant information.

Studies on the biodegradation of ethylene (B1197577) dibromide (EDB), a vicinal dibromoalkane, have shown that it can be degraded under both aerobic and anaerobic conditions by microbial communities umass.eduepa.gov. Anaerobic pathways for EDB biodegradation can include hydrolytic debromination, reductive dehalogenation, and dibromoelimination umass.edu. Aerobic degradation can involve aerobic metabolism and co-metabolism umass.edu. EDB degradation rates have been observed to be more rapid under anaerobic conditions and in the presence of BTEX compounds umass.edu.

Research on the biodegradation of ionic liquids, some of which may contain ester linkages, also highlights the importance of factors such as alkyl chain length and the structure of the cation and anion in determining biodegradability dcu.iemdpi.com. Anaerobic degradation pathways can differ from aerobic ones, particularly concerning the activity of oxygenase enzymes dcu.ie.

The metabolic fate of compounds can be investigated through studies identifying metabolites formed after biological processing. For instance, metabolic studies on 1,2-dibromoethane (B42909) in rats identified urinary metabolites such as S-(hydroxyethyl)mercapturic acid and S-(β-hydroxyethyl)cysteine epa.gov. Ethyl bromoacetate (B1195939) has also been used in metabolic studies, for example, in the derivatization of trimethylamines for UPLC-MS/MS analysis biorxiv.org.

While these studies provide insights into the potential for biodegradation and the types of metabolic transformations that can occur with halogenated compounds and esters, specific biodegradation pathways and the metabolic fate of this compound require dedicated investigation.

Advanced Toxicological Mechanism Investigations

Understanding the toxicological mechanisms of this compound is crucial for assessing its potential risks. Research in this area often focuses on how the compound interacts with biological molecules, such as through alkylation, and how its chemical structure relates to its toxic effects.

Halogenated compounds, including halogenated acetates, are known for their potential to act as alkylating agents nih.govwikipedia.org. Alkylation involves the transfer of an alkyl group from the compound to a biological molecule, such as DNA, proteins, or enzymes. This interaction can disrupt normal cellular function and lead to toxic effects, including mutagenicity and carcinogenicity nih.gov.

Ethyl bromoacetate, a closely related compound, is described as a highly toxic alkylating agent wikipedia.org. Its potential carcinogenicity has been suspected based on its bromo-substituted carboxylate structure and potential alkylating activity nih.gov. Studies investigating the toxicity of ethyl alpha-halogenated acetates have examined their reactivity with nucleophiles like glutathione (B108866) (GSH), a key cellular defense against alkylating agents nih.gov. The order of reactivity with GSH for some ethyl alpha-halogenated acetates was found to be ethyl iodoacetate > ethyl bromoacetate >> ethyl chloroacetate (B1199739) nih.gov.

While this compound contains two bromine atoms on the alpha-carbon, suggesting a potentially different or enhanced reactivity compared to monobrominated analogues, direct studies detailing its specific alkylating mechanisms and reactivity with biological nucleophiles were not prominent in the search results. However, the known reactivity of related alpha-haloesters strongly indicates that alkylation is a primary mechanism contributing to the toxicity of this compound.

Structure-Activity Relationships (SARs) are valuable tools for predicting the toxicological outcomes of chemicals based on their molecular structures oup.comljmu.ac.uknih.govfrontiersin.org. By analyzing the relationship between chemical structure and observed toxicity, SAR models can help to identify structural features associated with specific toxic effects.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for predicting the aquatic toxicity of organic chemicals based on substructural and hydrophobic parameters oup.com. These models aim to correlate molecular descriptors with toxicity ratings oup.com. SARs have also been used in the development of prediction systems for chemical toxicity based on computerized databases of structural and toxicity data nih.gov. These systems utilize structural factors such as the number and ratio of elements, side chains, bonding, and the position and microenvironment of side chains nih.gov.

In the context of halogenated compounds, SARs have been applied to understand the relationship between structure and toxicity. For instance, the increased toxicity of organobromides compared to similar organochlorides has been noted nih.gov. Studies on ethyl alpha-halogenated acetates have also examined the relationship between their structure, reactivity with nucleophiles, and toxicity nih.gov.

Investigations into Potential Neurological Effects Associated with Bromide Exposure

Research into the potential neurological effects associated with bromide exposure is a relevant area of study within toxicology. While this compound itself is a specific compound, its potential breakdown or metabolic pathways could involve the release of bromide ions. Bromide ions are known to be central nervous system depressants. nih.gov Chronic exposure to bromide can lead to a condition known as bromism, characterized by various neurological effects. nih.gov These effects can range from somnolence and tremor to more severe manifestations such as coma, seizures, ataxia, and psychoses. nih.gov Investigations in this area typically focus on understanding the mechanisms by which bromide affects neuronal function and the dose-response relationships involved.

Studies on similar brominated compounds, such as ethylene dibromide, have explored neurological effects in animal models, observing outcomes like CNS depression and histomorphological alterations in the nasal cavity, although these effects can also be due to local irritation. ca.gov Research in this domain contributes to the broader understanding of the potential neurotoxicological profiles of brominated organic compounds, including the consideration of bromide as a contributing factor following metabolic conversion.

Development of Analytical Methods for Environmental Monitoring and Biological Matrix Analysis

The development of robust analytical methods is crucial for the detection and quantification of chemical compounds like this compound in various environmental matrices and biological samples within a research context. Accurate analysis is fundamental for assessing exposure levels, understanding environmental fate, and conducting toxicological studies.

Chromatographic techniques, often coupled with mass spectrometry, are widely employed for the analysis of organic compounds in complex matrices. mdpi.comopcw.org These methods offer the necessary sensitivity and selectivity for identifying and quantifying target analytes, even at trace levels. opcw.orgresearchgate.net For environmental monitoring, analytical methods are developed to measure concentrations in media such as water, soil, and air. mdpi.comtoxoer.com Sample preparation techniques, including extraction and clean-up, are essential steps to isolate the analyte from the matrix and minimize interference before instrumental analysis. mdpi.comtoxoer.com

Future Research Directions and Emerging Opportunities for Ethyl Dibromoacetate

Development of Novel and Green Synthetic Methodologies

Research is ongoing to develop more environmentally friendly and efficient methods for synthesizing ethyl dibromoacetate and its derivatives. This includes exploring green chemistry techniques to minimize waste and reduce the use of hazardous substances kahedu.edu.inzenodo.org. Novel protocols for synthesizing various heterocyclic compounds, often utilizing ethyl bromoacetate (B1195939) as a key reactant, are being developed with an emphasis on green chemistry principles, such as using recyclable catalysts and environmentally sustainable reaction media researchgate.netresearchgate.nettandfonline.comdergipark.org.tr. Microwave-assisted synthesis and sonochemical reactions are also being investigated to achieve faster reaction rates, lower energy consumption, and cleaner reactions zenodo.orgresearchgate.net. For example, microwave irradiation has been used in the synthesis of ethyl azolylacetates from azoles and ethyl bromoacetate researchgate.net. The use of heterogeneous catalysts and solvent-free conditions are also areas of focus for developing greener synthetic routes kahedu.edu.innih.gov.

Exploration of Unconventional Catalytic Applications

Beyond its role as a reactant, the potential for this compound in unconventional catalytic applications is an emerging area. While the compound itself is often a reactant, research into novel catalytic systems that can effectively utilize or be promoted by halogenated esters like this compound is of interest. Studies have shown that modified calcium oxide, potentially influenced by compounds like ethyl bromoacetate, can act as an efficient heterogeneous catalyst in reactions such as biodiesel production niscpr.res.in. The co-catalytic effect of copper(I) oxide in palladium-catalyzed cross-coupling reactions involving ethyl bromoacetate has also been reported, suggesting potential for further exploration of its role in synergistic catalytic systems rsc.org. Future research may delve into designing catalytic systems where this compound or its modified forms can act as promoters or ligands, influencing reaction pathways and selectivity.

Integration of Advanced Computational Modeling and Machine Learning for Predictive Research

Advanced computational modeling and machine learning are increasingly being integrated into chemical research to predict reaction outcomes, optimize synthesis pathways, and design novel molecules rsc.orgrsc.orgdergipark.org.tracs.org. For this compound, this translates to opportunities in using these tools to predict its reactivity with various substrates under different conditions, explore potential new reaction pathways, and design molecules incorporating the this compound moiety with desired properties dergipark.org.trnih.gov. Machine learning models can be trained on existing reaction data involving ethyl bromoacetate to predict yields and optimize reaction parameters, potentially reducing the need for extensive experimental screening rsc.orgrsc.orgdergipark.org.tracs.org. Computational studies can also provide insights into the reaction mechanisms involving this compound, guiding the development of more efficient and selective transformations.

Interdisciplinary Research Bridging Organic Chemistry, Biomedicine, and Materials Science

This compound's utility as a building block makes it valuable in interdisciplinary research, particularly at the intersection of organic chemistry, biomedicine, and materials science nih.govethz.chacs.orgmdpi.comresearchgate.net. Future research can focus on synthesizing novel compounds with potential biological activities by incorporating the this compound structure into complex molecules merckmillipore.comresearchgate.netnih.gov. Its reactivity can be exploited to create functionalized materials with tailored properties for biomedical applications, such as drug delivery systems or biocompatible polymers acs.orgmdpi.comresearchgate.net. For instance, ethyl bromoacetate has been used in the synthesis of derivatives with potential anticancer and antiviral activities merckmillipore.comnih.gov. Research into developing new materials for tissue engineering or diagnostics could also involve the use of this compound-derived precursors ethz.ch.

Comprehensive Environmental Impact Assessment and Mitigation Strategies

A thorough understanding of the environmental impact of this compound throughout its lifecycle is essential for its sustainable use environmentclearance.nic.inepa.ieeuropa.eurivm.nlresearchgate.net. Future research should include comprehensive environmental impact assessments (EIA) to evaluate its potential effects on various environmental compartments, including water, soil, and air europa.eurivm.nl. Research into developing effective mitigation strategies to minimize any negative impacts is also crucial environmentclearance.nic.inepa.ieeuropa.eu. This could involve developing methods for the safe handling, storage, and transportation of this compound, as well as strategies for treating and disposing of waste materials generated during its production and use environmentclearance.nic.inepa.ie. Research into its biodegradability and potential for bioaccumulation would also be important aspects of this assessment epa.ie.

Q & A

Q. What are the optimal synthetic conditions for producing ethyl dibromoacetate with high yield?

this compound synthesis requires careful selection of solvents, catalysts, and reaction parameters. Dichloromethane (DCM) is preferred as a solvent due to its effectiveness in deprotonation reactions, while sodium bromide serves as a superior counter-ion compared to potassium due to lower solubility in organic phases . Excess zinc chloride (1.2 equivalents) enhances yield by stabilizing intermediates . Alternative routes involve reacting 2,2-dibromoacetic acid (synthesized via PBr₃ and Br₂ treatment of acetic acid) with ethanol, followed by phenolate substitution to modify reactivity . Yield optimization should prioritize solvent-catalyst compatibility and stepwise reaction monitoring.

Q. Which spectroscopic and physical characterization methods are critical for identifying this compound?

Key techniques include:

  • Infrared (IR) Spectroscopy : Absorption bands at ~1,740 cm⁻¹ (C=O stretch) and ~600–700 cm⁻¹ (C-Br stretch) confirm ester and bromine functionalities .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR shows signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and the acetate moiety (δ 3.8–4.0 ppm, singlet for CH₂Br₂) .
  • Physical Properties : Melting point (-20°C to 0°C), boiling point (~200–210°C), and solubility in polar aprotic solvents (e.g., DMSO, DMF) are critical for purity assessment .

Q. What are the primary reactivity profiles of this compound in organic synthesis?

this compound participates in:

  • Reformatsky Reactions : Reacts with ketones to form β-hydroxy esters, facilitated by zinc catalysts .
  • Nucleophilic Substitutions : Bromine atoms are replaced by phenolate or amine groups, enabling access to functionalized esters .
  • Cross-Coupling Reactions : Used in samarium(II) iodide-mediated couplings for synthesizing α,α-disubstituted carbonyl derivatives .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of zwitterionic ligands in organometallic catalysis?

this compound reacts with N-methylimidazole to form bis-imidazolium salts, which are precursors to carbene ligands. The reaction in tetrahydrofuran (THF) at 343 K yields a carboxylate-functionalized bis-N-heterocyclic carbene (NHC) ligand, critical for stabilizing transition metal complexes (e.g., Rh, Ir). Single-crystal X-ray diffraction confirms the zwitterionic structure, highlighting its role in catalysis .

Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how are they addressed?

Co-elution with structurally similar esters (e.g., ethyl bromoacetate) complicates chromatographic separation. Solutions include:

  • Multiple Linear Regression (MLR) Models : Correlate retention indices with molecular descriptors (e.g., dipole moment, polarizability) to predict elution behavior .
  • Molar Conductivity Studies : Partial displacement of dibromoacetate ligands by solvent molecules (MeOH, DMF) alters conductivity, aiding quantification in rare-earth complexes .

Q. What molecular mechanisms underlie the hepatotoxicity and carcinogenic potential of dibromoacetate derivatives?

Dibromoacetate inhibits glutathione S-transferase zeta (GST-zeta), a detoxification enzyme, via covalent binding of α-halocarboxymethylglutathione intermediates . This inhibition disrupts tyrosine metabolism and induces oxidative DNA damage (e.g., 8-OHdG adducts in murine hepatocytes) . Physiologically based pharmacokinetic (PBPK) models suggest hepatic metabolism as the primary elimination pathway, with secondary non-GST-zeta pathways contributing to interspecies variability .

Q. How is this compound utilized in synthesizing fluorinated bioactive compounds?

It serves as a precursor for fluorinated analogs via radical allylation or Horner-Wadsworth-Emmons reactions. For example, reaction with LiAlH₄ reduces ester groups to alcohols, which are oxidized to aldehydes for subsequent fluorination . Such methods enable access to fluorinated pharmaceuticals like ezetimibe analogs .

Q. What factors influence the storage stability of this compound, and how can degradation be monitored?

Degradation is accelerated by moisture, light, and elevated temperatures. Stability protocols recommend:

  • Storage : Anhydrous conditions at -20°C in amber glass .
  • Monitoring : Gas chromatography-mass spectrometry (GC-MS) tracks decomposition products (e.g., dibromoacetic acid), while IR identifies hydrolysis-induced carbonyl shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.